molecular formula C13H10BrN3 B5510728 2-amino-4-(3-bromophenyl)-6-methylnicotinonitrile

2-amino-4-(3-bromophenyl)-6-methylnicotinonitrile

Cat. No. B5510728
M. Wt: 288.14 g/mol
InChI Key: YFWZQSPTWNGTFN-UHFFFAOYSA-N
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Description

The compound "2-amino-4-(3-bromophenyl)-6-methylnicotinonitrile" is a part of the nicotinonitrile group, which has been the subject of various scientific studies due to its potential applications in materials science and pharmacology. These compounds are synthesized through various methods and possess unique chemical and physical properties that make them valuable for different scientific applications.

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including "2-amino-4-(3-bromophenyl)-6-methylnicotinonitrile," can be efficiently carried out through base-catalyzed ring transformations of pyranones with cyanamide and ammonium carbonate separately (Farhanullah et al., 2003). This method highlights an efficient and convenient approach for generating a wide range of aminonicotinonitrile derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyranopyrazoles Synthesis : Zolfigol et al. (2013) developed a method for preparing pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting the utility of related nicotinonitrile derivatives in organic synthesis (Zolfigol et al., 2013).
  • Alkynyl/Alkenyl-Substituted Pyridine Derivatives : Bodireddy et al. (2014) synthesized a new class of alkynyl/alkenyl-substituted pyridine derivatives, indicating the potential for diverse chemical applications of nicotinonitriles (Bodireddy et al., 2014).

Medical and Biological Applications

  • Alzheimer's Disease Imaging : Shoghi-Jadid et al. (2002) used a derivative of nicotinonitrile for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, demonstrating its potential in medical diagnostics (Shoghi-Jadid et al., 2002).
  • Anticancer Research : Mansour et al. (2021) explored the synthesis of various 2-aminonicotinonitrile derivatives and assessed their anticancer properties, highlighting the compound's relevance in pharmacological research (Mansour et al., 2021).

Industrial and Environmental Applications

  • Corrosion Inhibition : Ansari et al. (2015) studied the inhibitory effects of pyridine derivatives, including a nicotinonitrile compound, on steel corrosion, indicating its potential in industrial applications (Ansari et al., 2015).

properties

IUPAC Name

2-amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3/c1-8-5-11(12(7-15)13(16)17-8)9-3-2-4-10(14)6-9/h2-6H,1H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWZQSPTWNGTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)N)C#N)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701327496
Record name 2-amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802279
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-Amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile

CAS RN

333394-01-7
Record name 2-amino-4-(3-bromophenyl)-6-methylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701327496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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